2-Cyclopropyl-1-phenylethan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAMSFNTWGMHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500267 | |

| Record name | 2-Cyclopropyl-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6739-22-6 | |

| Record name | 2-Cyclopropyl-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6739-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropyl-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Cyclopropyl-1-phenylethan-1-one: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive analysis of 2-Cyclopropyl-1-phenylethan-1-one (CAS No. 6739-22-6), a ketone of significant interest in synthetic and medicinal chemistry. The unique structural combination of a phenyl ketone, a flexible ethyl spacer, and a strained cyclopropyl ring imparts a distinct reactivity profile, making it a valuable building block for complex molecular architectures. This document delves into its fundamental physicochemical and spectroscopic properties, outlines a robust synthetic protocol with mechanistic insights, explores its chemical reactivity, and discusses its applications, particularly within the realm of drug discovery and development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking a detailed understanding of this versatile compound.

Introduction to Cyclopropyl Ketones in Modern Chemistry

The cyclopropyl group is a highly valued structural motif in drug design and materials science.[1] Its unique geometry and electronic properties, including conformational rigidity and enhanced π-character in its C-C bonds, distinguish it from other alkyl substituents.[2][3] When incorporated into molecules, the cyclopropyl ring can enhance metabolic stability, improve binding potency, and modulate pharmacokinetic profiles.[2][3][4]

This compound belongs to the family of cyclopropyl ketones, which serve as versatile intermediates in organic synthesis.[1] Unlike its close analog, cyclopropyl phenyl ketone, where the cyclopropyl ring is directly conjugated to the carbonyl, this molecule features a methylene spacer. This structural nuance significantly alters its electronic properties and reactivity, particularly concerning the acidity of the α-protons and the susceptibility of the cyclopropane ring to opening reactions. Understanding these properties is crucial for leveraging this compound as a precursor in the synthesis of high-value molecules, including pharmaceutical intermediates.[5][6]

Physicochemical and Spectroscopic Profile

The foundational properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

Core Properties

| Property | Value | Reference(s) |

| CAS Number | 6739-22-6 | [7] |

| Molecular Formula | C₁₁H₁₂O | [7][8][9] |

| Molecular Weight | 160.21 g/mol | [7][8] |

| IUPAC Name | 2-cyclopropyl-1-phenylethanone | |

| Synonyms | Cyclopropylmethyl phenyl ketone, 1-Phenyl-2-cyclopropylethanone | [7] |

| Physical Form | Liquid | |

| Density | 1.066 g/cm³ | [7] |

| Boiling Point | 80 °C @ 0.01 Torr | [7] |

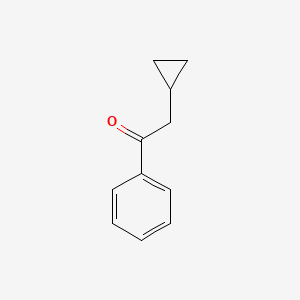

Chemical Structure

Caption: 2D structure of this compound.

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

| Analysis | Expected Value / Observation |

| ¹H NMR | ~7.9-8.0 ppm (m, 2H): Protons ortho to carbonyl on the phenyl ring. ~7.4-7.6 ppm (m, 3H): Protons meta and para to carbonyl on the phenyl ring. ~2.9-3.1 ppm (d, 2H): Methylene protons (CH₂) adjacent to the carbonyl. ~0.8-1.2 ppm (m, 1H): Methine proton (CH) of the cyclopropyl ring. ~0.4-0.6 ppm (m, 2H): Methylene protons (CH₂) of the cyclopropyl ring. ~0.1-0.3 ppm (m, 2H): Methylene protons (CH₂) of the cyclopropyl ring. |

| ¹³C NMR | ~199-201 ppm: Carbonyl carbon (C=O).[10] ~135-137 ppm: Quaternary phenyl carbon attached to the carbonyl. ~128-134 ppm: Phenyl carbons (CH). ~45-48 ppm: Methylene carbon (-CH₂-C=O). ~8-12 ppm: Methine carbon of the cyclopropyl ring. ~3-6 ppm: Methylene carbons of the cyclopropyl ring. |

| Infrared (IR) | ~1685-1695 cm⁻¹: Strong C=O stretch, characteristic of an aryl ketone.[10] ~3000-3100 cm⁻¹: Aromatic C-H stretches. ~2850-3000 cm⁻¹: Aliphatic C-H stretches (methylene and cyclopropyl).[10] |

| Mass Spec. (MS) | Molecular Ion [M]⁺: m/z = 160.0888. [9][11] Major Fragments: m/z = 105 (C₆H₅CO⁺, benzoyl cation), m/z = 77 (C₆H₅⁺, phenyl cation). |

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. A highly effective method for preparing this compound is the Friedel-Crafts acylation of benzene with cyclopropylacetyl chloride.

Proposed Synthetic Workflow

Caption: Workflow for the Friedel-Crafts synthesis.

Detailed Experimental Protocol

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

Benzene (anhydrous)

-

Cyclopropylacetyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine (saturated NaCl aqueous solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Add cyclopropylacetyl chloride (1.0 eq) dropwise to the stirred suspension. Following this, add anhydrous benzene (1.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. Causality: Anhydrous conditions are critical as AlCl₃ reacts violently with water. The Lewis acid catalyst, AlCl₃, coordinates to the acid chloride, generating a highly electrophilic acylium ion necessary for the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl. Causality: The acidic ice bath hydrolyzes the aluminum complexes and quenches the catalyst in a controlled, exothermic process.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Causality: The washes remove unreacted AlCl₃, neutralize excess acid, and remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.[7]

Chemical Reactivity and Derivatization

The molecule's reactivity is governed by three primary sites: the electrophilic carbonyl carbon, the acidic α-protons on the methylene bridge, and the strained cyclopropane ring.

Caption: Key reactive sites on this compound. (Note: A placeholder is used for the image. The diagram illustrates the concept.)

-

Carbonyl Group Reactivity: The ketone can undergo standard nucleophilic addition reactions. For instance, reduction with sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, 2-cyclopropyl-1-phenylethanol.

-

α-Proton Acidity: The methylene protons are acidic and can be removed by a suitable base to form an enolate. This enolate is a key intermediate for further functionalization. For example, halogenation at the α-position can be achieved, creating important precursors for pharmaceutical synthesis, such as 2-halogen-1-cyclopropyl-2-phenylethanone derivatives.[5]

-

Cyclopropane Ring Stability: The cyclopropane ring is relatively stable but can be induced to open under certain conditions, such as with strong acids or specific transition metal catalysts.[1][12] This reactivity allows the cyclopropyl group to act as a three-carbon synthon.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a sophisticated building block.

-

Pharmaceutical Intermediates: The scaffold of this molecule is present in various pharmaceutical development pathways. For instance, halogenated derivatives of related cyclopropyl aryl ketones are key starting materials for tetrahydrothienopyridine compounds like the antiplatelet agent prasugrel.[5] The presence of a "desfluoro" version of a prasugrel intermediate, which is structurally related to our target molecule, highlights its relevance in impurity analysis and synthesis planning.[6]

-

Scaffold for Bioactive Molecules: The cyclopropyl moiety is known to impart favorable properties to drug candidates.[13] By using this compound as a starting material, medicinal chemists can introduce this group into novel structures to potentially:

-

Probe for Chemical Biology: The unique reactivity of the cyclopropyl group can be exploited to design chemical probes for studying biological systems.

Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][11]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapor and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is more than a simple ketone; it is a strategically designed intermediate that combines the stability of a phenyl ketone with the unique steric and electronic contributions of a non-conjugated cyclopropyl group. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an asset for synthetic chemists. Its relevance as a scaffold in the synthesis of complex pharmaceutical agents underscores its importance for professionals in drug discovery and development. A thorough understanding of its synthesis and reactivity, as detailed in this guide, is key to unlocking its full potential in creating next-generation molecules.

References

-

An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances . ElectronicsAndBooks. [Link]

-

Cyclopropyl Methyl Ketone: An Important Organic Synthesis Intermediate . Mol-Instincts. [Link]

-

Cyclopropyl methyl ketone | C5H8O | CID 13004 . PubChem. [Link]

-

Methyl Cyclopropyl Ketone: Applications in Fine Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 . PubChem. [Link]

- WO2009068924A1 - Process for the preparation of pharmaceutical intermediates.

-

This compound (C11H12O) . PubChemLite. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Future Medicinal Chemistry. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . ResearchGate. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . PubMed. [Link]

-

Ethanone,1-cyclopropyl-2-phenyl - Optional[MS (GC)] - Spectrum . SpectraBase. [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 5. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]

- 6. 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-phenylethanone | 1391053-53-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 1-Cyclopropyl-2-phenylethan-1-one | CymitQuimica [cymitquimica.com]

- 9. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyclopropyl phenyl ketone | 3481-02-5 [chemicalbook.com]

- 13. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Cyclopropyl-1-phenylethan-1-one

Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of 2-Cyclopropyl-1-phenylethan-1-one (CAS No: 6739-22-6), a key chemical intermediate in various synthetic pathways. Designed for researchers, chemists, and drug development professionals, this document consolidates essential data on the compound's chemical identity, core physical properties, and spectroscopic profile. Furthermore, it outlines detailed, field-proven experimental protocols for its characterization, emphasizing the scientific rationale behind each methodological choice to ensure data integrity and reproducibility. The guide serves as a critical resource for validating the quality, purity, and structure of this compound in a laboratory setting.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section delineates the fundamental identifiers and structural attributes of this compound.

Nomenclature and Key Identifiers

The compound is recognized by several names and registry numbers across chemical databases. The following table summarizes its primary identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-cyclopropyl-1-phenylethanone | |

| CAS Number | 6739-22-6 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [1][3] |

| Synonyms | Cyclopropylmethyl phenyl ketone, 1-Phenyl-2-cyclopropylethanone, Ethanone, 2-cyclopropyl-1-phenyl- | [1][4] |

| InChI Key | SKAMSFNTWGMHJW-UHFFFAOYSA-N |

Molecular Structure and Connectivity

This compound is an aromatic ketone. Its structure features a phenyl ring bonded to a carbonyl group, which is, in turn, connected to a methylene bridge (-CH₂-) linked to a cyclopropyl ring. This unique combination of an aromatic moiety, a flexible ethyl chain, and a strained cyclopropyl ring dictates its chemical reactivity and physical properties.

Caption: 2D connectivity of this compound.

Core Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate handling, storage, and application conditions, particularly in formulation and process chemistry.

Summary of Physical and Chemical Properties

| Property | Value | Notes | Source(s) |

| Physical State | Liquid; Yellow to colorless oil | At room temperature | [2] |

| Boiling Point | 80 °C @ 0.01 Torr | High boiling point under atmospheric pressure necessitates vacuum distillation for purification. | [1] |

| Density | 1.066 g/cm³ | Slightly denser than water. | [1] |

| Flash Point | 101.945 °C | Indicates the compound is a combustible liquid but not highly flammable. | [1] |

| Computed LogP | 1.9 | Suggests moderate lipophilicity, a key parameter in drug design for membrane permeability. | [3] |

Thermal Stability and Distillation

The reported boiling point of 80 °C at a high vacuum of 0.01 Torr indicates a high boiling point at atmospheric pressure, likely exceeding 200 °C.[1] This characteristic is crucial for purification strategies. Fractional vacuum distillation is the preferred method to purify the compound without thermal degradation, which can occur at elevated temperatures. The flash point of over 100 °C further classifies it as a combustible liquid, requiring appropriate storage away from ignition sources.[1][5]

Solubility Profile

Spectroscopic and Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the structural integrity and purity of a chemical entity. This section details the expected spectral characteristics of this compound.

Rationale for Spectroscopic Analysis

A multi-technique approach is essential for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, confirming connectivity and stereochemistry.

-

Infrared (IR) Spectroscopy identifies key functional groups, primarily the carbonyl group, and confirms the presence of aromatic and aliphatic C-H bonds.

-

Mass Spectrometry (MS) determines the molecular weight and provides fragmentation patterns that serve as a structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (7.2-8.0 ppm): Protons on the phenyl ring will appear as a complex multiplet. The protons ortho to the carbonyl group will be deshielded and resonate at the lower field end of this region.

-

Methylene Protons (~3.0 ppm): The two protons of the -CH₂- group adjacent to the carbonyl will appear as a doublet, split by the single proton on the cyclopropyl ring.

-

Cyclopropyl Methylene Protons (0.3-0.8 ppm): The four protons on the two -CH₂- groups of the cyclopropyl ring will exhibit complex multiplets in the upfield region due to geminal and vicinal coupling.

-

Cyclopropyl Methine Proton (~1.0-1.5 ppm): The single proton on the cyclopropyl ring attached to the ethyl chain will appear as a multiplet.

-

-

¹³C NMR: The carbon NMR spectrum should display the following key resonances:

-

Carbonyl Carbon (~195-205 ppm): A characteristic signal for the ketone C=O group in the downfield region.[7]

-

Aromatic Carbons (125-140 ppm): Six distinct signals for the carbons of the phenyl ring.

-

Methylene Carbon (~45-55 ppm): The carbon of the -CH₂- group adjacent to the carbonyl.

-

Cyclopropyl Methine Carbon (~15-25 ppm): The tertiary carbon of the cyclopropyl ring.

-

Cyclopropyl Methylene Carbons (~5-15 ppm): The two equivalent -CH₂- carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid method for functional group identification.

-

C=O Stretch (1680-1700 cm⁻¹): A strong, sharp absorption band characteristic of an aromatic ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[7]

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): Medium to weak bands appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (2850-3000 cm⁻¹): Medium bands corresponding to the C-H bonds of the methylene and cyclopropyl groups.

-

Aromatic C=C Bends (1450-1600 cm⁻¹): Several sharp bands of variable intensity.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to yield key structural information.

-

Molecular Ion (M⁺): A distinct peak at m/z = 160, corresponding to the molecular weight of the compound.[7]

-

Major Fragments:

-

m/z = 105 (Base Peak): Loss of the cyclopropylmethyl radical (•CH₂-C₃H₅) to form the stable benzoyl cation (C₆H₅CO⁺). This is often the most abundant fragment.

-

m/z = 77: The phenyl cation (C₆H₅⁺), resulting from the loss of a carbonyl group from the benzoyl cation.

-

m/z = 55: The cyclopropylmethyl cation (C₄H₇⁺).

-

Experimental Methodologies for Characterization

To ensure the quality and identity of this compound, a systematic workflow of analytical techniques must be employed.

Overall Characterization Workflow

The logical flow for analyzing a new or existing batch of the compound begins with assessing purity, followed by definitive structural confirmation.

Caption: Logical workflow for physicochemical characterization.

Protocol: Purity and Identity Confirmation by GC-MS

-

Principle and Justification: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds. The GC component separates the sample into its individual components based on their boiling points and interactions with the column's stationary phase, providing a quantitative measure of purity via peak area. The MS component fragments each eluting component, generating a unique mass spectrum that serves as a fingerprint for identity confirmation.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in high-purity ethyl acetate.

-

GC Instrument Conditions:

-

Injector: Split mode (50:1), 250 °C.

-

Column: HP-5ms (or equivalent) 5% phenyl methyl siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.

-

-

MS Instrument Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Analysis: Inject 1 µL of the sample. Integrate the total ion chromatogram (TIC) to determine purity based on the relative peak area of the main component. Compare the obtained mass spectrum of the main peak with reference spectra and expected fragmentation patterns (e.g., molecular ion at m/z 160, base peak at m/z 105).

-

Protocol: Structural Elucidation by NMR Spectroscopy

-

Principle and Justification: NMR spectroscopy is the most powerful technique for de novo structure elucidation. It provides unambiguous information on the chemical environment of each proton and carbon atom, allowing for the complete assembly of the molecular structure.

-

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Calibrate the ¹H spectrum to the residual CDCl₃ signal at 7.26 ppm.

-

Integrate the proton signals to determine the relative number of protons in each environment.

-

Analyze the chemical shifts and coupling patterns to assign signals to specific protons in the molecule.

-

Assign the carbon signals based on their chemical shifts and, if necessary, by conducting advanced experiments like DEPT or 2D NMR (HSQC/HMBC).

-

-

Safety, Handling, and Storage

Proper safety and handling procedures are paramount when working with any chemical substance. The information below is derived from available Safety Data Sheets (SDS).

GHS Hazard Identification

| Hazard Code | Statement | Class | Signal Word | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity, Oral | Warning | [1][3] |

| H315 | Causes skin irritation | Skin Corrosion/Irritation | Warning | [3][4] |

| H319 | Causes serious eye irritation | Serious Eye Damage/Irritation | Warning | [3][4] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity | Warning | [3][4] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents and strong bases.[4][5]

Conclusion

This compound is a combustible liquid with a high boiling point and moderate lipophilicity. Its identity, purity, and structural integrity are best confirmed through a combination of GC-MS, NMR, and IR spectroscopy. The detailed physicochemical data and analytical protocols provided in this guide offer researchers and scientists a robust framework for the reliable characterization of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.

References

-

Safety Data Sheet - Cyclopropyl phenyl ketone. (2025, December 21). Thermo Fisher Scientific. Retrieved from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

6739-22-6 | 2-Cyclopropyl-1-phenylethanone - Uninorte. (n.d.). Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]

-

1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem. (n.d.). Retrieved from [Link]

-

Cyclopropyl phenyl ketone - NIST WebBook. (n.d.). Retrieved from [Link]

-

1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033944) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

Ethanone,1-cyclopropyl-2-phenyl - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

Cyclopropyl phenyl ketone - NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Uninorte Tour Virtual | Virtual tour generated by Panotour and Livepano [comino.uninorte.edu.co]

- 3. 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aksci.com [aksci.com]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. angenechemical.com [angenechemical.com]

Foreword: The Strategic Importance of the Cyclopropyl Moiety

An In-Depth Technical Guide to 2-Cyclopropyl-1-phenylethan-1-one (CAS 6739-22-6)

In the landscape of modern medicinal chemistry and agrochemical development, the cyclopropyl group stands out as a "versatile player."[1] Its incorporation into molecular scaffolds is a deliberate strategy to address common challenges in drug discovery. The unique structural and electronic properties of this strained three-membered ring—including its rigid conformation, enhanced π-character, and strong C-H bonds—can significantly enhance biological potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[1][2][3] this compound, a key building block, provides a direct entry point to leveraging these advantages, making it a compound of significant interest for synthetic and process chemists. This guide offers a comprehensive technical overview of its properties, synthesis, analysis, and applications.

Section 1: Core Molecular Profile

This compound, also known as Cyclopropylmethyl phenyl ketone, is a chemical intermediate whose value lies in its unique combination of a reactive ketone functional group, a phenyl ring, and the influential cyclopropyl moiety.[4][5]

Physicochemical Properties

A summary of the essential physical and chemical data for this compound is provided below. This data is critical for planning reactions, purification procedures, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 6739-22-6 | [4][6] |

| Molecular Formula | C₁₁H₁₂O | [4][7] |

| Molecular Weight | 160.21 g/mol | [4][8] |

| IUPAC Name | 2-cyclopropyl-1-phenylethanone | [6] |

| Synonyms | Cyclopropylmethyl phenyl ketone, 1-Phenyl-2-cyclopropylethanone | [4][5] |

| Appearance | Liquid | [6] |

| Density | 1.066 g/cm³ | [4] |

| Boiling Point | 253.5 °C at 760 mmHg; 80 °C at 0.01 Torr | [4][5] |

| Flash Point | 101.9 °C | [4][5] |

| XLogP3 | 2.7 | [4] |

| PSA (Polar Surface Area) | 17.07 Ų | [4] |

Section 2: Synthesis Methodologies & Mechanistic Insights

The synthesis of this compound can be approached through several classic organic reactions. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Here, we detail two primary, field-proven synthetic routes.

Route A: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation on aromatic rings.[9] This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[10][11] The key advantage of acylation over alkylation is the deactivation of the product towards further reaction and the absence of carbocation rearrangements, ensuring a clean, monosubstituted product.[11][12]

Reaction: Benzene reacts with cyclopropylacetyl chloride to form the target ketone.

Caption: Friedel-Crafts Acylation Workflow.

Experimental Protocol: Friedel-Crafts Acylation

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: Charge the flask with anhydrous aluminum trichloride (AlCl₃, 1.1 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.

-

Acyl Chloride Preparation: In a separate flask, prepare cyclopropylacetyl chloride from cyclopropylacetic acid using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Slow Addition: Dissolve cyclopropylacetyl chloride (1.0 eq.) in the same anhydrous solvent and add it dropwise to the AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

Benzene Addition: Add benzene (1.0 eq.) dropwise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction & Purification: Separate the organic layer. Wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Route B: Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[13] For this synthesis, the nucleophilic phenylmagnesium bromide attacks the electrophilic carbon of cyclopropylacetonitrile. A subsequent acidic workup hydrolyzes the intermediate imine to the desired ketone.

Causality: This route is advantageous when cyclopropylacetonitrile is a more readily available or cost-effective starting material than cyclopropylacetyl chloride. However, meticulous control over anhydrous conditions is paramount, as Grignard reagents are highly reactive towards protic sources like water.[13][14]

Caption: Grignard Synthesis Workflow.

Experimental Protocol: Grignard Reaction

-

Glassware Preparation: All glassware must be rigorously oven-dried or flame-dried to remove any trace of water.[14] Assemble the apparatus (three-necked flask, condenser, dropping funnel) while hot and allow it to cool under a stream of dry nitrogen or argon.

-

Grignard Reagent Formation: Place magnesium turnings (1.1 eq.) in the flask. Add a small portion of a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. Initiation may require gentle warming or the addition of a small iodine crystal.[14] Once the reaction starts (indicated by cloudiness and gentle boiling), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[13][14]

-

Addition of Nitrile: After all the magnesium has reacted, cool the resulting phenylmagnesium bromide solution to 0 °C. Add a solution of cyclopropylacetonitrile (0.9 eq.) in the same anhydrous solvent dropwise.

-

Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Then, pour it carefully onto a mixture of ice and dilute sulfuric acid or ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the resulting crude ketone by vacuum distillation. A common impurity is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[13]

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | - Multiplets in the aromatic region (~7.4-8.0 ppm) for the phenyl protons.- A doublet for the methylene (-CH₂-) protons adjacent to the ketone.- A multiplet for the methine (-CH-) proton of the cyclopropyl group.- Multiplets in the upfield region (~0.1-0.6 ppm) for the cyclopropyl methylene protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | - A peak for the carbonyl carbon (~200 ppm).- Peaks for the aromatic carbons (~128-137 ppm).- Peaks for the aliphatic carbons of the cyclopropyl and methylene groups. |

| FT-IR | Functional Group ID | - Strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. |

| Mass Spec (MS) | Molecular Weight Verification | - Molecular ion peak [M]⁺ corresponding to the molecular weight (160.21). |

| HPLC/GC | Purity Assessment | - A single major peak under appropriate conditions, allowing for quantification of purity (e.g., >95%).[15] |

Section 4: Role in Pharmaceutical and Agrochemical Synthesis

The primary application of this compound is as a versatile intermediate in multi-step syntheses. Its structure is a precursor to more complex molecules with significant biological activity.

Strategic Importance in Scaffolding

The unique properties of the cyclopropyl ring make it a highly desirable feature in drug candidates.[16][17] Molecules derived from this ketone are investigated for a wide range of therapeutic areas, including as anticoagulants, kinase inhibitors (VEGFR-2, MET), and agents targeting EGFR.[16]

Key Precursor Applications

-

Prasugrel Analogs: The compound is a structural component of intermediates used in the synthesis of prasugrel, an antiplatelet agent, and its derivatives.[18][19] Halogenation of the methylene group adjacent to the ketone is a common subsequent step in these synthetic pathways.[18]

-

Agrochemicals: Cyclopropyl-substituted acetophenones are crucial intermediates for producing agricultural fungicides, such as cyproconazole.[20]

Caption: Application flow from intermediate to final products.

Section 5: Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with several hazards.[21]

GHS Hazard Identification

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

Recommended Precautionary Measures

| Category | Precautionary Statements (P-phrases) |

| Prevention | P261: Avoid breathing vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection.[21] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[21] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[21] |

Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[21][22] Keep containers tightly closed.

References

- Preparation of cyclopropyl-substituted acetophenone. KR20190055837A.

- 2-Cyclopropyl-1-phenylethanone Formula - 6739-22-6. ECHEMI.

- 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679. PubChem.

- 1-Cyclopropyl-2-phenylethan-1-one. CymitQuimica.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar.

- This compound | 6739-22-6. Sigma-Aldrich.

- This compound | 6739-22-6 | GAA73922. Biosynth.

- EAS Reactions (3)

- This compound | 6739-22-6. Sigma-Aldrich.

- This compound - Safety D

- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

- Friedel-Crafts Reactions. Chemistry LibreTexts.

- Process for the preparation of pharmaceutical intermediates. WO2009068924A1.

- Safety Data Sheet - Cyclopropyl phenyl ketone. Thermo Fisher Scientific.

- 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-phenylethanone. Chemicalbook.

- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- Friedel–Crafts reaction. Wikipedia.

- A Comparative Guide to Isomeric Purity Assessment of 2-Chloro-1-cyclopropyl-2-(2-fluorophenyl)ethanone. Benchchem.

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv

- Cyclopropylmethyl phenyl ketone 6739-22-6. Guidechem.

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 6739-22-6 [sigmaaldrich.cn]

- 7. 1-Cyclopropyl-2-phenylethan-1-one | CymitQuimica [cymitquimica.com]

- 8. 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]

- 19. 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-phenylethanone | 1391053-53-4 [chemicalbook.com]

- 20. KR20190055837A - Preparation of cyclopropyl-substituted acetophenone - Google Patents [patents.google.com]

- 21. aksci.com [aksci.com]

- 22. fishersci.com [fishersci.com]

A Methodological Guide to the Spectroscopic Characterization of 2-Cyclopropyl-1-phenylethan-1-one

Abstract: The structural elucidation of novel or sparsely documented chemical entities is a cornerstone of chemical research and drug development. 2-Cyclopropyl-1-phenylethan-1-one (CAS: 6739-22-6), a molecule featuring a phenyl ketone conjugated with a cyclopropyl methylene group, presents a unique spectroscopic challenge.[1][2] While this compound is commercially available, a comprehensive, publicly accessible repository of its experimental spectral data is notably absent. This technical guide, therefore, pivots from a direct data analysis to a more foundational, methodological whitepaper. It serves as an in-depth guide for researchers, outlining the complete, self-validating workflow required to acquire, interpret, and report the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous characterization of this compound.

Introduction: The Structural Imperative

This compound possesses a molecular formula of C₁₁H₁₂O and a molecular weight of approximately 160.22 g/mol .[1][2][3] Its structure is characterized by three key regions: the aromatic phenyl ring, the carbonyl group of the ketone, and the strained cyclopropyl ring separated by a methylene bridge. The interaction between the electronically demanding phenylketone moiety and the unique orbital arrangement of the cyclopropyl group makes its spectroscopic signature of significant interest.

Accurate structural confirmation is a non-negotiable prerequisite for any further investigation, be it in reaction kinetics, metabolite identification, or pharmacological screening. This guide provides the experimental and interpretive framework to establish an authoritative spectral profile for this compound.

Experimental Workflow for Structural Elucidation

The following diagram outlines the logical flow for the comprehensive spectroscopic analysis of a pure sample. This workflow ensures that data from orthogonal techniques are used to build a cohesive and validated structural assignment.

Caption: Logical workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of experiments is recommended for full assignment.

Predicted Chemical Shifts

While experimental data is unavailable, we can predict the approximate regions where signals for each proton and carbon environment would appear based on established chemical shift principles.[4][5]

Table 1: Predicted NMR Chemical Shift Ranges

| Atom Type | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Aromatic | ortho-H (2H) | 7.9 - 8.1 | 128.0 - 129.0 | Deshielded by adjacent C=O group. |

| Aromatic | meta-H (2H) | 7.4 - 7.6 | 128.0 - 129.0 | Standard aromatic region. |

| Aromatic | para-H (1H) | 7.5 - 7.7 | 133.0 - 134.0 | Unique chemical environment. |

| Aromatic | ipso-C | - | 136.0 - 138.0 | Quaternary carbon attached to the ketone. |

| Carbonyl | C=O | - | 198.0 - 202.0 | Characteristic ketone carbonyl shift. |

| Methylene | -CH₂- | 3.0 - 3.2 | 45.0 - 50.0 | Alpha to a ketone and adjacent to a cyclopropyl group. |

| Cyclopropyl | -CH- (methine) | 1.0 - 1.5 | 12.0 - 18.0 | Methine proton of the cyclopropyl ring. |

| Cyclopropyl | -CH₂- (x2) | 0.4 - 0.9 | 4.0 - 8.0 | Diastereotopic methylene protons of the strained ring, highly shielded. |

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and 2D correlation spectra.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths provide better signal dispersion, which is critical for resolving the complex splitting patterns expected from the cyclopropyl protons.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Use a spectral width of approximately 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 240 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

-

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Run a standard gradient-selected COSY experiment to establish proton-proton coupling networks, which will be vital for linking the methylene bridge proton to the cyclopropyl methine proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Perform a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon. This is the definitive method for assigning the carbon signals based on the already-assigned proton spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected Absorption Frequencies

The key diagnostic peak for 2-Cyclopropyl-1-phenyletan-1-one is the strong carbonyl (C=O) stretch. The conjugation with the phenyl ring and interaction with the cyclopropyl group will influence its exact position.

Table 2: Expected Infrared Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| C=O (Ketone) | 1680 - 1695 | Stretch | Strong, sharp peak. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| C-H (Aromatic) | 3000 - 3100 | Stretch | Medium to weak peaks, often sharp, appearing just above 3000 cm⁻¹. |

| C-H (Aliphatic) | 2850 - 3000 | Stretch | Medium peaks corresponding to the methylene and cyclopropyl C-H bonds. |

| C=C (Aromatic) | 1450 - 1600 | Stretch | Multiple medium to strong peaks characteristic of the phenyl ring. |

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality infrared spectrum to identify key functional groups.

Methodology:

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, reliable technique that requires minimal sample preparation.

-

Sample Application: If the sample is a liquid, place a single drop directly onto the ATR crystal. If it is a solid, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.

-

Background Scan: Before running the sample, perform a background scan of the empty ATR crystal. This is crucial as it subtracts the spectrum of the ambient atmosphere (e.g., CO₂, H₂O) from the final sample spectrum.

-

Sample Scan:

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to achieve an excellent signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expected Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation

| Analysis | Expected Value (m/z) | Rationale |

| Molecular Ion (M⁺) | 160 | Corresponds to the molecular weight of C₁₁H₁₂O. |

| High-Resolution MS | 160.0888 | The calculated exact mass provides unambiguous confirmation of the elemental formula. |

| Major Fragment | 105 | Loss of the cyclopropylmethyl radical (•CH₂-C₃H₅), forming the stable benzoyl cation [C₆H₅CO]⁺. This is expected to be the base peak. |

| Major Fragment | 77 | Loss of carbon monoxide (CO) from the benzoyl cation, forming the phenyl cation [C₆H₅]⁺. |

| Major Fragment | 55 | The cyclopropylmethyl cation [C₄H₇]⁺ itself. |

Hypothetical Fragmentation Pathway

The following diagram illustrates the most probable fragmentation pathway for this compound under Electron Ionization (EI) conditions.

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: MS Data Acquisition

Objective: To confirm the molecular weight and elemental composition and to analyze the fragmentation pattern.

Methodology:

-

Instrumentation: Utilize a mass spectrometer capable of both low-resolution and high-resolution analysis. A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is ideal for initial characterization and purity assessment. For high-resolution data, Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer is recommended.

-

GC-MS (EI) Analysis:

-

Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject the sample into the GC, which will separate the compound from any impurities before it enters the mass spectrometer.

-

The EI source will bombard the molecule with electrons (typically at 70 eV), causing ionization and fragmentation.

-

Acquire a mass spectrum from m/z 40 to 400.

-

-

High-Resolution MS (HRMS) Analysis:

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it to the ESI source via direct infusion.

-

ESI is a soft ionization technique that will primarily generate the protonated molecule [M+H]⁺ (m/z 161.0961).

-

Measure the mass with high accuracy (to four or five decimal places). Compare the observed mass to the calculated exact mass to confirm the elemental formula, C₁₁H₁₂O.

-

Conclusion and Data Consolidation

References

-

Uninorte. (n.d.). 6739-22-6 | 2-Cyclopropyl-1-phenylethanone. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

Sources

2-Cyclopropyl-1-phenylethan-1-one NMR and mass spectrometry data

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Analysis of 2-Cyclopropyl-1-phenylethan-1-one

Abstract

Introduction: Structural Elucidation of a Phenyl Ketone Derivative

This compound is a ketone featuring a phenyl group and a cyclopropylmethyl group attached to the carbonyl carbon. The unique structural combination of a strained cyclopropyl ring, a methylene spacer, and an aromatic ketone moiety presents a distinct spectroscopic challenge. Accurate structural confirmation is paramount for its use in synthetic applications, such as in the preparation of pharmaceutical intermediates[2]. This guide establishes a robust analytical methodology for its unambiguous identification using mass spectrometry for molecular weight and fragmentation analysis, and ¹H and ¹³C NMR for detailed structural and connectivity mapping.

Mass Spectrometry Analysis

Mass spectrometry is a critical first step in structural elucidation, providing the molecular weight and offering structural clues through fragmentation patterns. For a molecule like this compound, Electron Ionization (EI) is the preferred method to induce reproducible fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system for separation and purification, or by direct insertion probe.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This energy level is optimal for generating a characteristic and reproducible fragmentation pattern.

-

Analysis: Acquire the mass spectrum over a range of m/z 40-250 to ensure capture of the molecular ion and all significant fragments.

Predicted Fragmentation Pathway and Interpretation

The fragmentation of aromatic ketones is well-documented and primarily driven by cleavage adjacent to the carbonyl group (α-cleavage) and rearrangements involving hydrogen transfer[3][4]. The molecular ion (M⁺˙) peak is expected at m/z = 160 .

The primary fragmentation pathways are predicted as follows:

-

α-Cleavage (Path A): The most favorable cleavage occurs at the C-C bond between the carbonyl group and the adjacent methylene group. This results in the formation of a highly stable, resonance-stabilized benzoyl cation (m/z = 105 ) and a cyclopropylmethyl radical. The benzoyl cation is often the base peak in the spectrum of phenyl ketones. This ion can further lose a neutral carbon monoxide (CO) molecule to yield the phenyl cation (m/z = 77 ).

-

α-Cleavage (Path B): Cleavage of the bond between the carbonyl carbon and the phenyl ring would generate a cyclopropylacetyl cation (m/z = 83 ) and a phenyl radical. This is generally less favored than the formation of the benzoyl cation.

-

Loss of Cyclopropyl Group: Cleavage of the bond between the methylene and the cyclopropyl group can lead to a fragment at m/z = 119 .

The predicted data is summarized in the table below.

Table 1: Predicted Major Fragments for this compound in EI-MS

| m/z | Predicted Fragment Ion | Proposed Structure | Notes |

| 160 | [M]⁺˙ (Molecular Ion) | [C₁₁H₁₂O]⁺˙ | Confirms the molecular weight. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation | Result of α-cleavage (Path A). Expected to be the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CO from the benzoyl cation. |

| 51 | [C₄H₃]⁺ | Cyclobutadienyl cation | Common fragment from the phenyl cation. |

Visualization of Predicted Fragmentation

The logical flow of the primary fragmentation pathway is illustrated below.

Caption: Predicted EI-MS fragmentation pathway for this compound.

NMR Spectroscopy Analysis

NMR spectroscopy provides the definitive connectivity map of the molecule. ¹H NMR identifies the proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Use a standard pulse program with a 90° pulse angle.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Acquire several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum is based on the analysis of analogous structures like propiophenone[5][6] and cyclopropyl phenyl ketone[7].

Table 2: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Hₐ | 7.95 - 8.05 | Doublet (d) | 2H | ortho-ArH | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| Hₑ | 7.50 - 7.65 | Triplet (t) | 1H | para-ArH | Typical aromatic region for a para proton. |

| Hₘ | 7.40 - 7.50 | Triplet (t) | 2H | meta-ArH | Typical aromatic region for meta protons. |

| Hc | 3.10 - 3.20 | Doublet (d) | 2H | -CO-CH₂ -cPr | Methylene protons adjacent to the carbonyl are deshielded. Coupled to Hₙ. |

| Hₙ | 1.10 - 1.30 | Multiplet (m) | 1H | -CH₂-CH -(CH₂)₂ | Methine proton on the cyclopropyl ring, coupled to Hc and Hₓ. |

| Hₓ | 0.50 - 0.70 | Multiplet (m) | 2H | Cyclopropyl CH₂ | Diastereotopic methylene protons of the cyclopropyl ring, shielded by the ring strain. |

| Hᵧ | 0.15 - 0.35 | Multiplet (m) | 2H | Cyclopropyl CH₂ | Diastereotopic methylene protons of the cyclopropyl ring, highly shielded. |

Predicted ¹³C NMR Spectrum and Interpretation

The carbon chemical shifts are predicted based on the known values for cyclopropyl phenyl ketone[8][9] and the expected influence of the methylene spacer.

Table 3: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~199.5 | C =O | Ketone carbonyl carbon, deshielded. |

| ~137.0 | ipso-Ar-C | Quaternary aromatic carbon attached to the carbonyl group. |

| ~133.0 | para-Ar-C H | Para aromatic carbon. |

| ~128.5 | ortho/meta-Ar-C H | Overlapping signals for the ortho and meta aromatic carbons. |

| ~45.0 | -CO-CH₂ -cPr | Methylene carbon adjacent to the carbonyl. |

| ~11.0 | -CH₂-CH -(CH₂)₂ | Methine carbon of the cyclopropyl ring. |

| ~4.5 | Cyclopropyl CH₂ | Methylene carbons of the cyclopropyl ring, highly shielded. |

Visualization of NMR Workflow

The general workflow for NMR-based structural elucidation is depicted below.

Caption: Standard workflow for structural elucidation using NMR spectroscopy.

Conclusion

The analytical strategy outlined in this guide provides a robust framework for the comprehensive characterization of this compound. The predicted mass spectrum is dominated by the formation of the benzoyl cation (m/z 105) via α-cleavage. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, a deshielded doublet for the methylene protons, and a complex set of shielded multiplets for the unique cyclopropyl protons. The ¹³C NMR will confirm the presence of the carbonyl carbon near 200 ppm and the highly shielded cyclopropyl carbons below 15 ppm. Together, these techniques provide a self-validating system for confirming the identity and purity of the target compound, essential for its application in research and development.

References

-

Lin, Y. S., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(8), 1097-1108. Retrieved from [Link]

-

PubChem. 1-Phenyl-1-propanone | C9H10O | CID 7148. National Institutes of Health. Retrieved from [Link]

-

Molbase. Cyclopropyl phenyl ketone 3481-02-5 wiki. Retrieved from [Link]

-

PubChem. Cyclopropyl phenyl ketone | C10H10O | CID 77029. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Retrieved from [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

-

PubChem. 1-Cyclopropyl-2-phenylethan-1-one | C11H12O | CID 549679. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Bursey, M. M., & McLafferty, F. W. (1966). Mass Spectra, Radiolysis, and Photolysis of Phenyl Alkyl Ketones. The Journal of Physical Chemistry, 70(10), 3390-3392. Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

-

SpectraBase. Ethanone,1-cyclopropyl-2-phenyl - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. Cyclopropyl phenyl ketone. NIST WebBook. Retrieved from [Link]

- Google Patents. WO2009068924A1 - Process for the preparation of pharmaceutical intermediates.

-

Pharmaffiliates. CAS No : 14113-94-1 | Product Name : 1-Cyclopropyl-2-phenylethanone. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Propiophenone(93-55-0) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopropyl phenyl ketone(3481-02-5) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR [m.chemicalbook.com]

understanding the structure of 2-Cyclopropyl-1-phenylethan-1-one

An In-Depth Technical Guide to the Structure and Chemistry of 2-Cyclopropyl-1-phenylethan-1-one

Introduction: The Significance of the Cyclopropyl Ketone Moiety

In the landscape of modern synthetic chemistry and drug development, the cyclopropyl group stands out as a "versatile player."[1] Its incorporation into molecular frameworks imparts unique conformational rigidity, metabolic stability, and electronic properties that can significantly enhance biological activity and pharmacokinetic profiles.[1] When conjugated with a carbonyl group, as in the case of cyclopropyl ketones, this strained three-membered ring becomes an exceptionally valuable synthetic intermediate, capable of undergoing a variety of transformations not accessible to simple alkyl ketones.[2][3]

This guide provides an in-depth examination of This compound , a prototypical aryl alkyl cyclopropyl ketone. We will dissect its core structure, explore robust synthetic methodologies, delve into its spectroscopic signature, and discuss its reactivity and potential applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical attributes of this scaffold in their work.

Section 1: Molecular Identity and Physicochemical Properties

Understanding the fundamental properties of a molecule is the bedrock of its application. This compound, also known as cyclopropylmethyl phenyl ketone, is a well-defined chemical entity with distinct identifiers and characteristics.[4]

Nomenclature and Identifiers:

-

Common Names: Cyclopropylmethyl phenyl ketone, 1-Phenyl-2-cyclopropylethanone[4]

-

Molecular Formula: C₁₁H₁₂O[4]

-

SMILES: C1CC1CC(=O)C2=CC=CC=C2

The structure consists of a central ethanone core. One carbon of the ethanone is part of a carbonyl group, which is attached to a phenyl ring. The other carbon (the α-carbon) is attached to a cyclopropyl ring. This arrangement—an aryl ketone with an adjacent strained ring—is the key to its unique reactivity.

Physicochemical Data Summary:

The following table summarizes key computed and experimental properties, providing a quantitative snapshot of the molecule's characteristics.

| Property | Value | Source |

| Molecular Weight | 160.21 g/mol | [4] |

| Exact Mass | 160.088815 g/mol | [6] |

| Boiling Point | 80 °C @ 0.01 Torr | [4] |

| Density | 1.066 g/cm³ | [4] |

| LogP (Octanol/Water) | 2.669 | [4] |

| Polar Surface Area | 17.1 Ų | [6][7] |

Section 2: Synthesis of this compound

The synthesis of aryl ketones is a cornerstone of organic chemistry. For this compound, two principal retrosynthetic disconnections offer reliable and scalable routes: Friedel-Crafts acylation and a Grignard-based approach.

Method A: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution provides a direct route to forming the crucial aryl-carbonyl bond.[8][9] The causality behind this choice is its efficiency in acylating aromatic rings with acyl halides in the presence of a Lewis acid catalyst.[10][11] The electrophile is a resonance-stabilized acylium ion, which avoids the carbocation rearrangements that often plague Friedel-Crafts alkylations.[10]

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from benzene and cyclopropylacetyl chloride.

Materials:

-

Anhydrous Benzene (C₆H₆)

-

Cyclopropylacetyl chloride (C₃H₅CH₂COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under a nitrogen atmosphere.

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add a solution of cyclopropylacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20 minutes, maintaining the temperature at 0 °C.

-

Benzene Addition: Add anhydrous benzene (1.5 equivalents) to the dropping funnel and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding crushed ice, followed by 1 M HCl. This step hydrolyzes the aluminum complexes and protonates any remaining reactants.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Workflow Diagram: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Method B: Grignard Reaction with a Nitrile

An alternative strategy involves forming the C-C bond between the carbonyl carbon and the phenyl ring using an organometallic reagent.[12][13] Reacting phenylmagnesium bromide (a Grignard reagent) with cyclopropylacetonitrile provides a robust pathway. The causality here is the powerful nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of the nitrile.[12] A subsequent acidic workup hydrolyzes the intermediate imine to the desired ketone. This method is particularly useful when the aromatic ring has substituents that are incompatible with Friedel-Crafts conditions.

Experimental Protocol: Grignard Synthesis

Objective: To synthesize this compound from cyclopropylacetonitrile and bromobenzene.

Materials:

-

Magnesium (Mg) turnings

-

Bromobenzene (PhBr)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Cyclopropylacetonitrile (C₃H₅CH₂CN)

-

Sulfuric Acid (H₂SO₄), 3 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Preparation: In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

-

Initiation: Add a solution of bromobenzene (1.2 equivalents) in anhydrous ether dropwise. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Grignard Formation: Continue the dropwise addition of the bromobenzene solution at a rate that maintains a gentle reflux. After addition is complete, stir for an additional hour to ensure complete formation of phenylmagnesium bromide.

-

Nitrile Addition: Cool the Grignard solution to 0 °C. Add a solution of cyclopropylacetonitrile (1.0 equivalent) in anhydrous ether dropwise. A thick precipitate may form.

-

Reaction: After addition, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours.

-

Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully add 3 M H₂SO₄ to hydrolyze the intermediate imine-magnesium salt. Stir vigorously for 1 hour.

-

Workup: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product via vacuum distillation or column chromatography.

Section 3: Spectroscopic and Structural Characterization

Confirming the structure of a synthesized molecule is a critical, self-validating step. A combination of spectroscopic techniques provides an unambiguous fingerprint of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton.

-

Phenyl Protons (Ar-H): A complex multiplet between δ 7.2-8.0 ppm. The protons ortho to the carbonyl group will be deshielded and appear further downfield (around δ 7.9 ppm) compared to the meta and para protons.

-

Methylene Protons (-CH₂-): A doublet around δ 3.0 ppm. This signal is adjacent to the chiral cyclopropyl methine, leading to splitting.

-

Cyclopropyl Methine Proton (-CH-): A multiplet further upfield, typically around δ 1.0-1.4 ppm.

-

Cyclopropyl Methylene Protons (-CH₂- in ring): Two complex multiplets in the most upfield region, typically between δ 0.2-0.8 ppm, due to their unique magnetic environment in the strained ring.[14]

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Carbonyl Carbon (C=O): A signal far downfield, typically > δ 198 ppm.

-

Aromatic Carbons: Multiple signals between δ 128-138 ppm. The carbon attached to the carbonyl (ipso-carbon) will be distinct.

-

Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.

-

Cyclopropyl Methine Carbon (-CH-): A signal around δ 10-15 ppm.

-

Cyclopropyl Methylene Carbons (-CH₂- in ring): A signal in the highly shielded region, typically < δ 10 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups.[15] For this compound, the most prominent and diagnostic absorption will be:

-